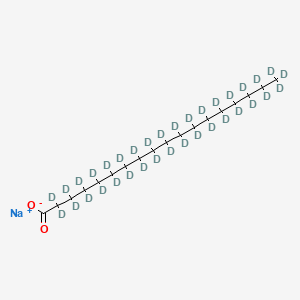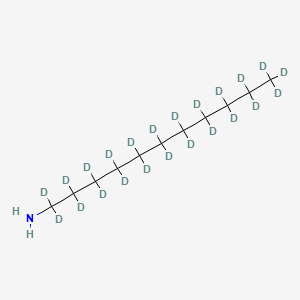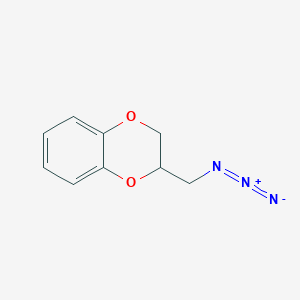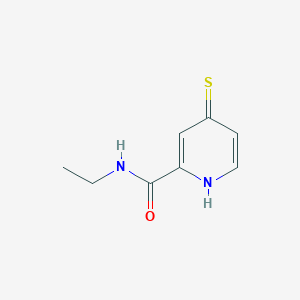
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-N-(2-cyanoéthyl)-N-méthylpropanamide est un composé organique de formule moléculaire C7H11ClN2O. Ce composé se caractérise par la présence d'un groupe chloro, d'un groupe cyano et d'un groupe méthyle liés à une chaîne propanamide. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-chloro-N-(2-cyanoéthyl)-N-méthylpropanamide implique généralement la réaction du chlorure de 3-chloropropionyle avec la N-méthyl-2-cyanoéthylamine. La réaction est réalisée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions réactionnelles impliquent généralement le maintien de la température autour de 0-5°C pour contrôler le caractère exothermique de la réaction.
Méthodes de production industrielle
La production industrielle du 3-chloro-N-(2-cyanoéthyl)-N-méthylpropanamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés du produit. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la distillation.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-N-(2-cyanoéthyl)-N-méthylpropanamide subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro peut être substitué par des nucléophiles tels que les amines ou les thiols.
Hydrolyse : La liaison amide peut être hydrolysée en conditions acides ou basiques pour produire l'acide carboxylique et l'amine correspondants.
Réduction : Le groupe cyano peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants aprotiques polaires.
Hydrolyse : Conditions acides (HCl) ou conditions basiques (NaOH) avec chauffage.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Principaux produits formés
Substitution nucléophile : Amides ou thioamides substitués.
Hydrolyse : Acide 3-chloropropanoïque et N-méthyl-2-cyanoéthylamine.
Réduction : 3-chloro-N-(2-aminoéthyl)-N-méthylpropanamide.
Applications de la recherche scientifique
Le 3-chloro-N-(2-cyanoéthyl)-N-méthylpropanamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques.
Médecine : Enquêté pour ses propriétés pharmacologiques potentielles.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-chloro-N-(2-cyanoéthyl)-N-méthylpropanamide implique son interaction avec les nucléophiles et les électrophiles. Le groupe chloro agit comme groupe partant dans les réactions de substitution nucléophile, tandis que le groupe cyano peut participer aux réactions de réduction. Les cibles moléculaires et les voies du composé dépendent des réactions spécifiques qu'il subit.
Applications De Recherche Scientifique
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Composés similaires
3-chloro-N-(2-cyanoéthyl)-N-phénylbenzamide : Structure similaire, mais avec un groupe phényle au lieu d'un groupe méthyle.
3-chloro-N-(2-cyanoéthyl)-N-méthylbenzamide : Structure similaire, mais avec une chaîne benzamide.
3-chloro-N-(2-cyanoéthyl)-4-hydroxy-N-phénylbenzamide : Structure similaire avec un groupe hydroxyle supplémentaire.
Unicité
Le 3-chloro-N-(2-cyanoéthyl)-N-méthylpropanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui lui permet de participer à une variété de réactions chimiques. Son groupe méthyle fournit des propriétés stériques et électroniques différentes par rapport aux composés similaires avec des groupes phényle ou benzamide.
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide |
InChI |
InChI=1S/C7H11ClN2O/c1-10(6-2-5-9)7(11)3-4-8/h2-4,6H2,1H3 |
Clé InChI |
GOAKUMCAEHLLJH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)

![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
